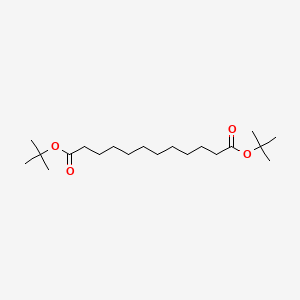
Di-tert-butyl dodecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl dodecanedioate is an organic compound that belongs to the class of esters. It is formed by the esterification of dodecanedioic acid with tert-butyl alcohol. This compound is known for its stability and is often used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butyl dodecanedioate can be synthesized through the esterification of dodecanedioic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, dodecanedioic acid and tert-butyl alcohol, are fed into a reactor along with the acid catalyst. The reaction mixture is heated and stirred to promote the esterification reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl dodecanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to dodecanedioic acid and tert-butyl alcohol in the presence of water and a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Water, strong acid (e.g., hydrochloric acid) or strong base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride, anhydrous conditions.
Transesterification: Various alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: Dodecanedioic acid and tert-butyl alcohol.
Reduction: Dodecanediol and tert-butyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Applications De Recherche Scientifique
Di-tert-butyl dodecanedioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and alcohols.
Biology: Studied for its potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form esters with various drugs.
Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism of action of di-tert-butyl dodecanedioate involves its ability to undergo esterification and hydrolysis reactions. The ester bond in the compound can be cleaved under acidic or basic conditions, leading to the formation of dodecanedioic acid and tert-butyl alcohol. This property makes it useful in various chemical reactions and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl dicarbonate: Another ester that is widely used as a reagent in organic synthesis.
Di-tert-butyl peroxide: Used as a radical initiator in polymerization reactions.
Di-tert-butyl azodicarboxylate: Used in the Mitsunobu reaction for the synthesis of various organic compounds.
Uniqueness
Di-tert-butyl dodecanedioate is unique due to its long carbon chain, which imparts different physical and chemical properties compared to other esters. Its stability and ability to form esters with various alcohols make it a versatile compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
81893-14-3 |
|---|---|
Formule moléculaire |
C20H38O4 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
ditert-butyl dodecanedioate |
InChI |
InChI=1S/C20H38O4/c1-19(2,3)23-17(21)15-13-11-9-7-8-10-12-14-16-18(22)24-20(4,5)6/h7-16H2,1-6H3 |
Clé InChI |
ZQQFKFHAPUCVES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCCCCCCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



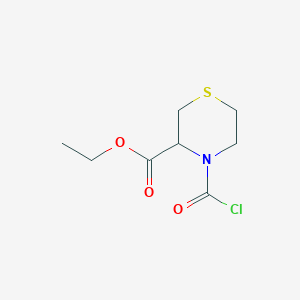
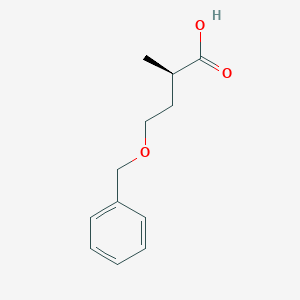
![2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14422993.png)
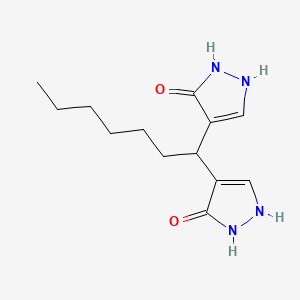
![2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14423003.png)
![N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B14423008.png)

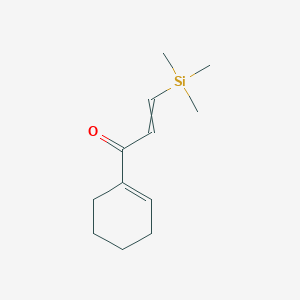

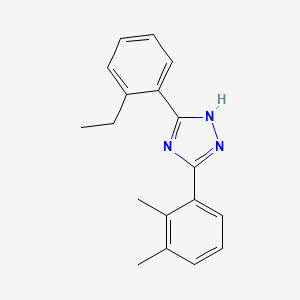
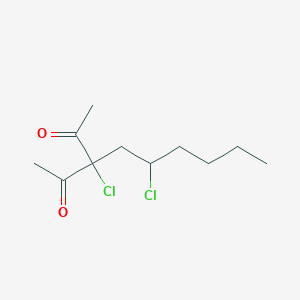
![[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol](/img/structure/B14423062.png)
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
